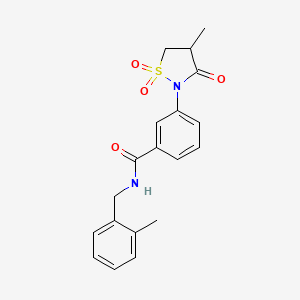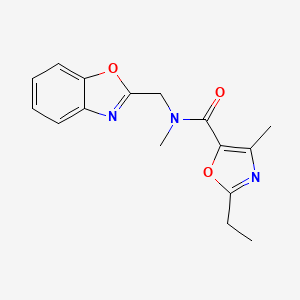![molecular formula C20H23NO4S B5170773 phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5170773.png)
phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as DIDS, is a sulfonamide compound widely used in scientific research. DIDS is a potent inhibitor of anion transporters, which play critical roles in many physiological processes.
Mécanisme D'action
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is a potent inhibitor of anion transporters. It works by binding to the transporter and blocking the movement of negatively charged ions across the membrane. This inhibition can lead to a variety of physiological effects, depending on the specific transporter being targeted.
Biochemical and Physiological Effects:
phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, it can inhibit chloride secretion in the kidney and intestine, leading to a decrease in fluid secretion. It can also inhibit bicarbonate secretion in the pancreas, leading to a decrease in pancreatic enzyme secretion. Additionally, phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit acid-base transporters in the body, leading to a disruption of acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is a useful tool for studying anion transporters in a laboratory setting. Its potency and specificity make it an ideal inhibitor for many types of transporters. However, there are some limitations to its use. For example, phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex physiological systems.
Orientations Futures
There are many future directions for research on phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate and anion transporters. One area of interest is the development of more specific inhibitors that can target individual transporters. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Additionally, the development of new techniques for studying anion transporters, such as optogenetics and CRISPR-Cas9 gene editing, may provide new insights into their function.
Méthodes De Synthèse
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized by reacting piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenyl chloroformate to yield phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate. The synthesis of phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is widely used in scientific research as a tool to study anion transporters. Anion transporters are integral membrane proteins that transport negatively charged ions across cell membranes. These transporters play critical roles in many physiological processes, including chloride secretion in the kidney and intestine, bicarbonate secretion in the pancreas, and acid-base regulation in the body.
Propriétés
IUPAC Name |
phenyl 1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-8-9-16(2)19(14-15)26(23,24)21-12-10-17(11-13-21)20(22)25-18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDHCLRGPITLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)


![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)
